REACTION_CXSMILES
|
C[O:2][P:3]([O:6][CH3:7])[O:4][CH3:5].Cl[CH2:9][C:10]([O:12][CH3:13])=[O:11]>>[CH3:13][O:12][C:10](=[O:11])[CH2:9][P:3]([O:6][CH3:7])([O:4][CH3:5])=[O:2]
|
Name
|
|
Quantity
|
682 g
|
Type
|
reactant
|
Smiles
|
COP(OC)OC
|
Name
|
|
Quantity
|
272 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OC
|
Name
|
raw material
|
Quantity
|
962 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
preliminarly heated to 118°
|
Type
|
ADDITION
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Details
|
The temperature of the reaction mixture rose at the end of the addition to 125°
|
Type
|
CUSTOM
|
Details
|
was isolated on distillation
|
Type
|
DISTILLATION
|
Details
|
A further distillation
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CP(=O)(OC)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 344 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |